molecular formula C12H15N3O B11892084 1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11892084
M. Wt: 217.27 g/mol
InChI Key: DJFLBRBTFTUDAI-UHFFFAOYSA-N
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Description

1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique structure combining a pyrrolidine ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One effective method is the five-component spiro-pyrrolidine construction, which can be accelerated in microdroplets and thin films. The deposition method and mild heating are crucial factors for product formation . Another approach involves the catalytic asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins under the catalysis of a chiral phosphoric acid .

Industrial Production Methods: Industrial production of this compound may leverage the same multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield pyrrolidine derivatives.

Scientific Research Applications

1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    Spiro[pyrrolidine-2,3’-oxindole]: This compound shares a similar spirocyclic structure but with an oxindole moiety instead of a quinazolinone.

    Spiro[pyrrolidine-3,3’-oxindole]: This compound also features a spirocyclic structure but with different ring connectivity.

Uniqueness: 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its combination of a pyrrolidine ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and organic synthesis.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-methylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one

InChI

InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)11(16)14-12(15)6-7-13-8-12/h2-5,13H,6-8H2,1H3,(H,14,16)

InChI Key

DJFLBRBTFTUDAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC13CCNC3

Origin of Product

United States

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